molecular formula C26H16F6O4S B8566588 Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]- CAS No. 138938-71-3

Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]-

Cat. No.: B8566588
CAS No.: 138938-71-3
M. Wt: 538.5 g/mol
InChI Key: YMZGJDZIMPLRET-UHFFFAOYSA-N
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Description

Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]- is a useful research compound. Its molecular formula is C26H16F6O4S and its molecular weight is 538.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

138938-71-3

Molecular Formula

C26H16F6O4S

Molecular Weight

538.5 g/mol

IUPAC Name

1-(trifluoromethyl)-3-[4-[4-[3-(trifluoromethyl)phenoxy]phenyl]sulfonylphenoxy]benzene

InChI

InChI=1S/C26H16F6O4S/c27-25(28,29)17-3-1-5-21(15-17)35-19-7-11-23(12-8-19)37(33,34)24-13-9-20(10-14-24)36-22-6-2-4-18(16-22)26(30,31)32/h1-16H

InChI Key

YMZGJDZIMPLRET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

All apparatus is rigorously dried and flushed with nitrogen before use. The reaction is performed in a 250 mL 3-necked flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet tube, and a stopper. The flask is charged with 3-trifluoromethyl-phenol (11.29 g, 69.7 mmol), 4,4'-dichlorodiphenyl sulfone (10.00 g, 34.8 mmol), K2CO3 (15.00 g, 109 mmol) and DMF (125 mL). The reacting mixture is stirred and heated at reflux for 12 hours. The mixture is analyzed by gas chromatography, which showed that almost no starting materials remained. The reaction mixture is diluted with water, and the aqueous layer is removed to leave an oil. This oil is diluted with ether and washed with 5% NaOH to remove any acidic species. It is then washed with brine, dried with MgSO4, and the solvent removed on the rotary evaporator to leave a white crystalline solid. This solid is purified by column chromatography on flash grade silica gel using a 1:1 mixture of CH 2 Cl2 /Hexane as eluent. Further purification is accomplished by recrystallization of the white solid from ethanol to give white, diamond-shaped crystals (11.08 g, 59%), m.p. 96.5-97.5° C.
Quantity
11.29 g
Type
reactant
Reaction Step One
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10 g
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reactant
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15 g
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reactant
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125 mL
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reactant
Reaction Step One
[Compound]
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diamond
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11.08 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
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solvent
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